N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide is a chemical compound with the molecular formula C8H11N3O3S It is known for its unique structure, which includes a hydrazinesulfonyl group attached to a phenyl ring, and an oxopropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide typically involves the reaction of 4-aminobenzenesulfonyl hydrazide with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Aminobenzenesulfonyl hydrazide} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazinesulfonyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced forms of the hydrazinesulfonyl group.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide involves its interaction with specific molecular targets and pathways. The hydrazinesulfonyl group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(Hydrazinesulfonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of an oxopropanamide moiety.
N-[4-(Hydrazinesulfonyl)phenyl]benzamide: Contains a benzamide group, differing in the acyl moiety.
Uniqueness
N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxopropanamide moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Eigenschaften
CAS-Nummer |
63077-37-2 |
---|---|
Molekularformel |
C9H11N3O4S |
Molekulargewicht |
257.27 g/mol |
IUPAC-Name |
N-[4-(hydrazinesulfonyl)phenyl]-2-oxopropanamide |
InChI |
InChI=1S/C9H11N3O4S/c1-6(13)9(14)11-7-2-4-8(5-3-7)17(15,16)12-10/h2-5,12H,10H2,1H3,(H,11,14) |
InChI-Schlüssel |
RMGYEEOQUUGBFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.